N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
Overview
Description
“(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine”, also known as CPQM, is a chemical compound that has generated significant interest in the field of pharmaceutical and chemical research. It has a molecular formula of C20H15ClN4 and a molecular weight of 346.81 .
Synthesis Analysis
The synthesis of this compound involves several stages . Initially, 2,2,6,6-tetramethylpiperidine is reacted with nBuLi in dry THF, cooled by CO2/acetone. This is followed by the addition of 2-chloropyrazine. Subsequently, a solution of 2-phenylquinoline-7-carbaldehyde in dry THF is added. The reaction is quenched by adding citric acid .Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified in the sources I found .Scientific Research Applications
Herbicidal Activity
N-methyl arylaminophenoxypropionate esters, structurally similar to N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide, have been studied for their herbicidal activity. These studies indicate the usefulness of N-methyl as a bioisostere for ether links, which is reflected in the high herbicidal activity of some quinazolin and benzotriazin derivatives (Bird et al., 1997).
Antimicrobial Agents
Research has been conducted on quinazolinone and thiazolidinone hybrids as potential antimicrobial agents. These compounds, including structures akin to this compound, have demonstrated in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011).
Synthesis of Polycyclic Compounds
A new polycyclic compound structurally related to this compound has been synthesized and analyzed. This research adds to the understanding of the structural properties of such compounds and their potential applications in various fields (Kedjadja et al., 2015).
Synthesis and Analytical Characterization
The synthesis and analytical characterization of compounds similar to this compound have been extensively studied. These studies include the development of new synthetic routes and the detailed analysis of their chemical structure, providing valuable insights for further research and potential applications (McLaughlin et al., 2016).
Anti-Mycobacterial and Anti-Plasmodial Activities
Aminoquinoline and pyrazinamide hybrids have been synthesized and evaluated for their anti-mycobacterial and anti-plasmodial activities. The structural similarities with this compound make these studies relevant, especially in the context of developing new treatments for tuberculosis and malaria (Ekengard et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methyl]-3-methylidenecyclobutane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O/c1-16-13-20(14-16)26(32)31-23(24-25(27)29-12-11-28-24)19-8-7-18-9-10-21(30-22(18)15-19)17-5-3-2-4-6-17/h2-12,15,20,23H,1,13-14H2,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINPDKQWUZMKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)NC(C2=CC3=C(C=C2)C=CC(=N3)C4=CC=CC=C4)C5=NC=CN=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122654 | |
Record name | N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867163-52-8 | |
Record name | N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867163-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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